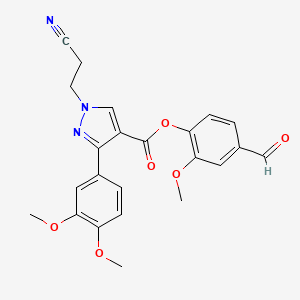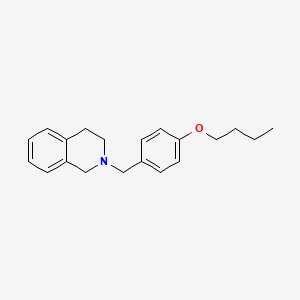![molecular formula C16H17ClO3 B5158574 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5158574.png)
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene, also known as Bisoprolol, is a beta-blocker medication used to treat high blood pressure, heart failure, and angina. It works by blocking the effects of adrenaline on the heart and blood vessels, reducing the heart rate and blood pressure. In addition to its clinical use, Bisoprolol has also been studied for its potential applications in scientific research.
Mechanism of Action
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene works by blocking the beta receptors in the heart and blood vessels, reducing the effects of adrenaline and other stress hormones. This results in a reduction in heart rate and blood pressure, which can help to improve cardiac function and reduce the risk of cardiovascular events.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including a reduction in heart rate and blood pressure, a decrease in the production of stress hormones, and an improvement in cardiac function. It has also been shown to have potential neuroprotective effects in patients with Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene in lab experiments is its well-established safety profile, as it has been used clinically for many years. In addition, its mechanism of action is well understood, making it a useful tool for studying the cardiovascular system. However, one limitation is that its effects may be variable depending on the individual, making it important to carefully control for individual differences in experiments.
Future Directions
There are several potential future directions for research involving 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene, including further studies of its neuroprotective effects in patients with Parkinson's disease, as well as studies of its potential applications in other neurodegenerative diseases. In addition, further studies could explore the potential use of this compound in combination with other medications for the treatment of cardiovascular disease.
Synthesis Methods
The synthesis of 1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene involves several steps, including the reaction of 2-methylbenzyl chloride with sodium cyanide to form 2-methylbenzyl cyanide, which is then reacted with 4-methoxyphenyl magnesium bromide to form 2-(4-methoxyphenoxy)ethyl cyanide. This compound is then reacted with ethylene oxide to form this compound.
Scientific Research Applications
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene has been studied for its potential applications in scientific research, particularly in the field of cardiovascular research. It has been shown to have beneficial effects on cardiac function and to reduce the risk of cardiovascular events in patients with heart failure. In addition, this compound has been studied for its potential neuroprotective effects in patients with Parkinson's disease.
properties
IUPAC Name |
1-chloro-4-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClO3/c1-12-11-15(7-8-16(12)17)20-10-9-19-14-5-3-13(18-2)4-6-14/h3-8,11H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTUGONHHZKKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCOC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-2-phenylacetamide](/img/structure/B5158503.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)

![6-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5158525.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-furylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5158532.png)
![allyl 2-[(2-methoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5158534.png)
![2-(3-methylphenyl)-6,7-dihydro-4H,5H-cyclopenta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5158543.png)
![1-[(5-methyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B5158551.png)
![3-benzyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5158552.png)
![4-[(4-benzyl-1-piperidinyl)carbonothioyl]-N,N-dimethylaniline](/img/structure/B5158553.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 1-naphthoate](/img/structure/B5158565.png)
![1-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-piperidinol](/img/structure/B5158576.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5158578.png)
